molecular formula C9H5BrOS B2614269 4-bromo-1-benzothiophene-3-carbaldehyde CAS No. 19075-49-1

4-bromo-1-benzothiophene-3-carbaldehyde

Cat. No.: B2614269
CAS No.: 19075-49-1
M. Wt: 241.1
InChI Key: NZRWTUFSHJYRSW-UHFFFAOYSA-N
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Description

4-Bromo-1-benzothiophene-3-carbaldehyde is an organic compound with the molecular formula C9H5BrOS. It is a derivative of benzothiophene, characterized by the presence of a bromine atom at the 4-position and an aldehyde group at the 3-position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1-benzothiophene-3-carbaldehyde typically involves the bromination of benzothiophene followed by formylation. One common method includes the bromination of benzothiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 4-bromo-1-benzothiophene is then subjected to formylation using a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-benzothiophene-3-carbaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMSO or DMF.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products:

    Substitution: Various substituted benzothiophene derivatives.

    Oxidation: 4-bromo-1-benzothiophene-3-carboxylic acid.

    Reduction: 4-bromo-1-benzothiophene-3-methanol.

Scientific Research Applications

4-Bromo-1-benzothiophene-3-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-1-benzothiophene-3-carbaldehyde is primarily related to its reactivity and interaction with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity towards molecular targets .

Comparison with Similar Compounds

    4-Bromobenzaldehyde: Similar structure but lacks the thiophene ring.

    Benzothiophene-3-carbaldehyde: Lacks the bromine atom at the 4-position.

    4-Bromo-2-thiophenecarboxaldehyde: Similar structure but with the aldehyde group at the 2-position.

Uniqueness: 4-Bromo-1-benzothiophene-3-carbaldehyde is unique due to the combination of the bromine atom and the aldehyde group on the benzothiophene ring. This unique structure imparts distinct reactivity and potential biological activity, making it a valuable compound in various fields of research .

Biological Activity

4-Bromo-1-benzothiophene-3-carbaldehyde is a benzothiophene derivative notable for its diverse biological activities. This compound, characterized by the presence of a bromine atom and a carbaldehyde functional group, has been studied for its potential therapeutic applications, particularly in antimicrobial and anticancer domains. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

This compound has the molecular formula C₉H₅BrOS and a molecular weight of 227.1 g/mol. The structure includes a benzothiophene core, which contributes to its biological properties due to the unique electronic and steric effects provided by the bromine atom.

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, highlighting its potential in multiple therapeutic areas:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains. Research indicates that benzothiophene derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
  • Anticancer Properties : Studies have shown that benzothiophene derivatives, including this compound, can induce apoptosis in cancer cell lines, suggesting potential use in cancer therapy.

Antimicrobial Efficacy

A study focused on the antimicrobial activity of benzothiophene derivatives reported that compounds similar to this compound demonstrated minimum inhibitory concentrations (MICs) ranging from 0.24 μg/mL to 3.9 μg/mL against common bacterial strains .

CompoundMIC (μg/mL)Target Bacteria
This compound0.62Staphylococcus aureus
Other Benzothiophenes0.24 - 3.9Escherichia coli

Anticancer Activity

In vitro studies have demonstrated that benzothiophene derivatives can inhibit the proliferation of cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .

Cell LineIC50 (μM)Mechanism of Action
HeLa10Apoptosis via caspase activation
MCF-715Cell cycle arrest

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • DNA Interaction : Benzothiophenes can intercalate into DNA strands, disrupting replication and transcription processes.
  • Receptor Modulation : The presence of halogen atoms like bromine enhances binding affinity to various receptors, potentially modulating signal transduction pathways.

Properties

IUPAC Name

4-bromo-1-benzothiophene-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrOS/c10-7-2-1-3-8-9(7)6(4-11)5-12-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRWTUFSHJYRSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=CS2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

4-Bromobenzothiophene (1.80 g, 8.45 mmol) and dichloromethyl methyl ether (1.46 g, 12.7 mmol) were dissolved in anhydrous DCM (100 mL). Titanium tetrachloride (2.40 g, 12.7 mmol) was added, turning the solution dark. After 30 minutes at room temperature, the reaction was poured into a mixture of saturated aqueous NaHCO3 and ice. The mixture was stirred for about 30 minutes and then was extracted with DCM (2×150 mL). The extracts were concentrated and chromatographed (0 to 15% ethyl acetate in hexane) to yield 4-bromobenzothiophene-3-carboxaldehyde (0.910 g). The 4-bromobenzothiophene-3-carboxaldehyde (0.910 g, 3.77 mmol) and sulfamide (3.0 g, 31 mmol) were combined in anhydrous ethanol (25 mL) and heated to reflux for three days. The reaction was cooled to room temperature and sodium borohydride (0.157 g, 4.15 mmol) was added. After five hours, water (50 ml) was added and the solution was extracted with chloroform (3×50 mL). The extracts were concentrated, suspended in a minimal amount of DCM, and filtered to yield the title compound as a yellow solid.
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